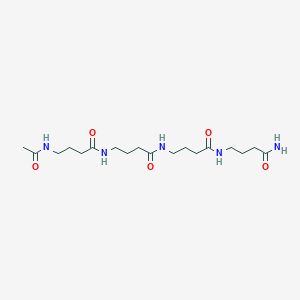
lithium;buta-1,3-diynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;buta-1,3-diynylbenzene is a compound that combines lithium with a buta-1,3-diynylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;buta-1,3-diynylbenzene typically involves the coupling of lithium with buta-1,3-diynylbenzene. One common method is the cross-coupling reaction of terminal alkynes with 1-bromoalkynes in the presence of copper (I) iodide and tris(o-tolyl)phosphine . This reaction can be carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and eco-friendly solvents can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;buta-1,3-diynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium (II) acetate, copper (I) iodide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield unsymmetrical buta-1,3-diynes, while oxidation reactions can produce various oxidized derivatives .
Applications De Recherche Scientifique
Lithium;buta-1,3-diynylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;buta-1,3-diynylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, including dopamine and glutamate pathways, and promote GABA-mediated neurotransmission . Additionally, this compound can influence intracellular signaling pathways, such as protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), leading to various cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, offering stability through electron delocalization.
1,3-Diyne: A compound with two triple bonds, used as an intermediate in organic synthesis.
Uniqueness
Lithium;buta-1,3-diynylbenzene is unique due to its combination of lithium and buta-1,3-diynylbenzene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
91735-10-3 |
|---|---|
Formule moléculaire |
C10H5Li |
Poids moléculaire |
132.1 g/mol |
Nom IUPAC |
lithium;buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H5.Li/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H;/q-1;+1 |
Clé InChI |
ZHFSKWBJIPBBPO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


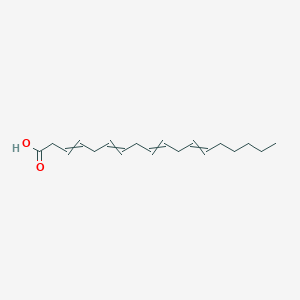
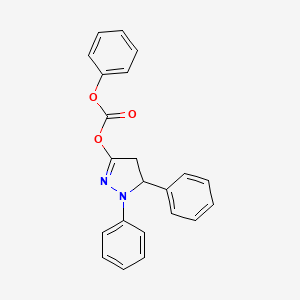
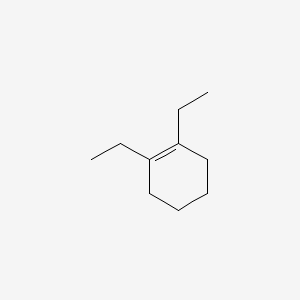
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
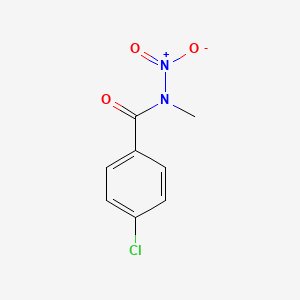



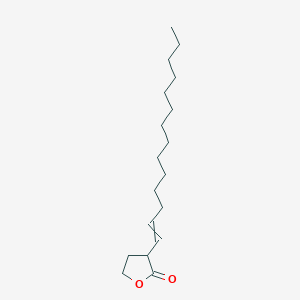
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
